molecular formula C11H20BrNO2 B3305861 Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate CAS No. 924817-97-0

Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate

Cat. No.: B3305861
CAS No.: 924817-97-0
M. Wt: 278.19 g/mol
InChI Key: PNWVQHPDIBIQBF-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate is a carbamate derivative featuring a tert-butyl group, a brominated alkyl chain, and a cyclopropyl moiety. This compound is structurally complex, combining steric hindrance from the tert-butyl group, reactivity from the bromine atom, and conformational rigidity from the cyclopropane ring. Such characteristics make it valuable in organic synthesis, particularly in pharmaceutical intermediates where controlled reactivity and stability under specific conditions are critical.

Key structural and functional attributes:

  • tert-Butyl group: Enhances steric protection, improving stability against nucleophilic attack .
  • Bromo substituent: Acts as a leaving group, enabling nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl N-(3-bromo-1-cyclopropylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9(6-7-12)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWVQHPDIBIQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-1-cyclopropylpropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-cyclopropylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle the increased volume and ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1-cyclopropylpropylcarbamate involves its reactivity with nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues, thereby altering their function .

Comparison with Similar Compounds

Structural and Functional Analogues

Tert-butyl Alcohol (t-BuOH)
  • Structure : Simpler tert-butyl derivative lacking the carbamate and cyclopropyl groups.
  • Properties :
    • Boiling Point : 82.4°C
    • Flash Point : 11°C (high flammability)
    • Hazard Profile : Health risk (2/4), Flammability (3/4), Reactivity (0/4) .
  • Higher volatility compared to the carbamate derivative.
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Structure : Pyrrolidine-based carbamate with hydroxymethyl and methoxyphenyl groups .
  • Properties: Molecular Weight: 307.4 g/mol . Hazard Profile: No known hazards reported, unlike t-BuOH .
  • Key Differences :
    • The absence of bromine reduces its utility in substitution reactions.
    • Methoxyphenyl and hydroxymethyl groups introduce hydrogen-bonding capacity, altering solubility and biological activity.
Brominated Carbamates (e.g., tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate)
  • Structure : Similar brominated carbamate with a pyridinyl-cyclopropyl backbone .
  • Synthetic Utility : Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .
  • Key Differences :
    • Pyridine ring vs. alkyl chain in the target compound alters electronic properties and metal-catalyzed reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate
Reactant of Route 2
Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate

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